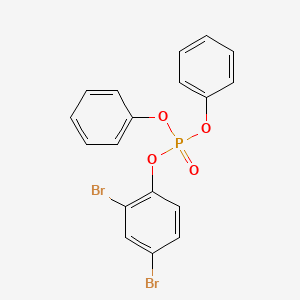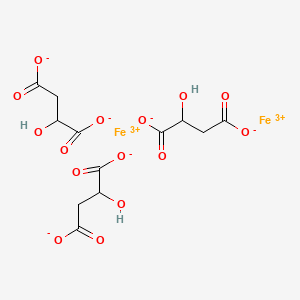
Ferric malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferric malate is a coordination compound consisting of iron (III) ions complexed with malate ions. Malate is a derivative of malic acid, a naturally occurring organic compound found in many fruits. This compound is known for its role in various biological and chemical processes, particularly in iron supplementation and as a reagent in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ferric malate can be synthesized by reacting ferric chloride with malic acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding malic acid to the solution. The mixture is stirred and heated to facilitate the formation of this compound. The reaction can be represented as follows:
FeCl3+C4H6O5→Fe(C4H4O5)+3HCl
Industrial Production Methods
Industrial production of this compound often involves the use of ligand-modified or ligand-coated ferric hydroxides. These methods are designed to improve the efficiency and yield of the synthesis process. For example, ferric hydroxide can be reacted with malic acid under controlled pH conditions to produce this compound .
化学反应分析
Types of Reactions
Ferric malate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like ascorbic acid and complexing agents such as ethylenediaminetetraacetic acid (EDTA). Reaction conditions often involve aqueous solutions with controlled pH and temperature to optimize the reaction outcomes.
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. For example, reduction reactions typically yield ferrous ions, while complexation reactions result in various iron-ligand complexes.
科学研究应用
Ferric malate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iron content in samples.
Biology: Plays a role in studies related to iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation therapies to treat iron deficiency anemia.
作用机制
The mechanism of action of ferric malate involves the dissociation of the complex in biological systems, releasing ferric ions that can be absorbed and utilized by the body. The iron ions are transported via transferrin and stored in ferritin, playing a crucial role in various physiological processes, including oxygen transport and DNA synthesis .
相似化合物的比较
Ferric malate can be compared with other iron supplements such as ferric carboxymaltose and ferric derisomaltose. While all these compounds serve the purpose of iron supplementation, this compound is unique due to its specific complexation with malate, which may offer different bioavailability and tolerability profiles . Similar compounds include:
- Ferric carboxymaltose
- Ferric derisomaltose
- Ferric gluconate
- Ferric citrate
Each of these compounds has distinct properties and applications, making them suitable for different therapeutic and industrial uses.
属性
CAS 编号 |
5905-51-1 |
|---|---|
分子式 |
C12H12Fe2O15 |
分子量 |
507.90 g/mol |
IUPAC 名称 |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
InChI 键 |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



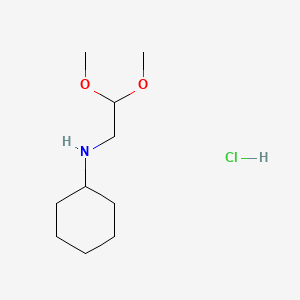

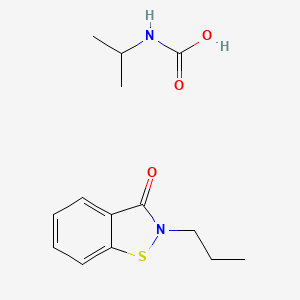


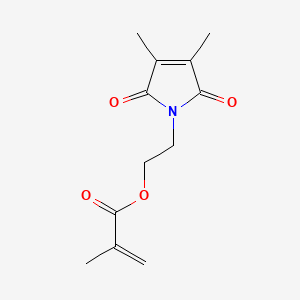
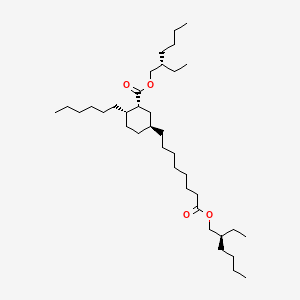

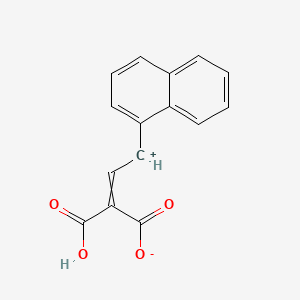

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
